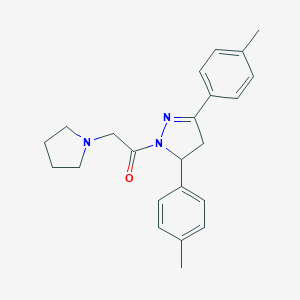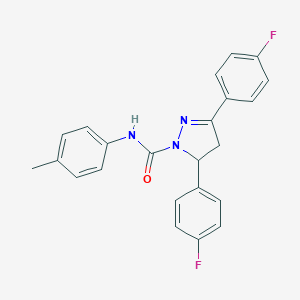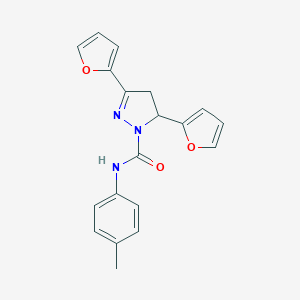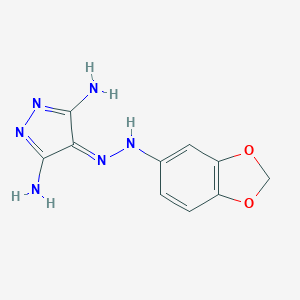
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine, also known as BDP, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of several enzymes and has been found to have potential therapeutic applications in several diseases.
作用机制
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine inhibits the activity of several enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the enzyme from functioning properly. This leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the progression of the disease.
Biochemical and Physiological Effects
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. It has also been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in the cell cycle. This leads to a decrease in the proliferation of cancer cells. 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by inhibiting the activity of c-Jun N-terminal kinases.
实验室实验的优点和局限性
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it an ideal compound for studying the mechanism of action of these enzymes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine also has some limitations for lab experiments. It is a reactive compound, which makes it difficult to handle. It can also form adducts with other compounds, which can interfere with the results of the experiment.
未来方向
There are several future directions for the research on 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine. One direction is to study the potential therapeutic applications of 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine in other diseases such as diabetes and cardiovascular diseases. Another direction is to study the structure-activity relationship of 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine and its analogs. This can lead to the development of more potent and selective inhibitors of the enzymes targeted by 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine. Additionally, the development of new synthetic methods for 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine can lead to the production of larger quantities of the compound, which can be used for more extensive studies.
Conclusion
In conclusion, 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine is a potent inhibitor of several enzymes and has potential therapeutic applications in several diseases. Its mechanism of action involves the inhibition of the activity of these enzymes by binding to the active site of the enzyme. 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine, which can lead to the development of new therapeutic agents for several diseases.
合成方法
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine can be synthesized by the reaction of 4-(1,3-benzodioxol-5-yl)hydrazine with pyrazole-3,5-dicarboxylic acid diethyl ester in the presence of a suitable base. The reaction yields a yellow solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has been extensively studied for its potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to be a potent inhibitor of several enzymes such as protein tyrosine phosphatases, cyclin-dependent kinases, and c-Jun N-terminal kinases. These enzymes play a crucial role in the development and progression of several diseases, and inhibition of these enzymes has been shown to have therapeutic potential.
属性
分子式 |
C10H10N6O2 |
|---|---|
分子量 |
246.23 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H10N6O2/c11-9-8(10(12)16-15-9)14-13-5-1-2-6-7(3-5)18-4-17-6/h1-3,13H,4H2,(H4,11,12,14,15,16) |
InChI 键 |
TVJXVUSGFKUFNL-UHFFFAOYSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN=C3N)N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN=C3N)N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN=C3N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292150.png)
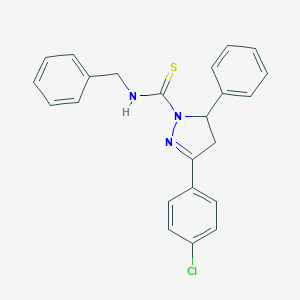
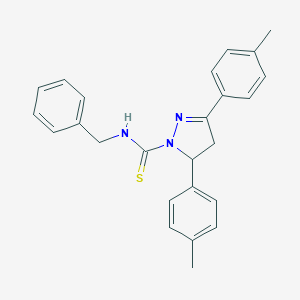

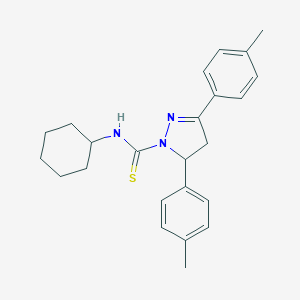
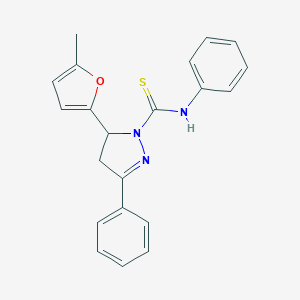
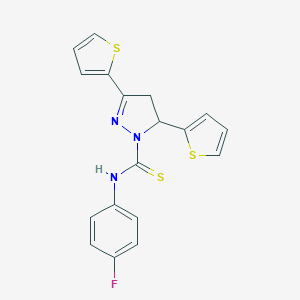
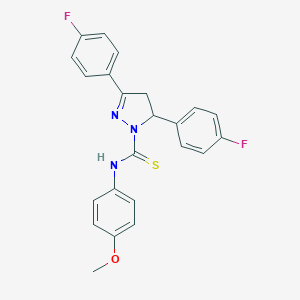
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)
![1-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292164.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
